molecular formula C17H14FNO5S B2732043 methyl 6-fluoro-4-(2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate CAS No. 1357703-19-5

methyl 6-fluoro-4-(2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate

Cat. No.: B2732043
CAS No.: 1357703-19-5
M. Wt: 363.36
InChI Key: SQSQNMOUQYUIDO-UHFFFAOYSA-N
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Description

Methyl 6-fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is a complex organic compound belonging to the benzothiazine family. This compound is characterized by its unique structure, which includes a fluorine atom, a methoxyphenyl group, and a benzothiazine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 6-fluoro-4-(2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate typically involves multiple steps. One common method includes the reaction of 2-aminobenzenethiol with 2-fluoro-4-methoxybenzoyl chloride under basic conditions to form the benzothiazine core. This intermediate is then esterified with methyl chloroformate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Methyl 6-fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-fluoro-4-(2-methoxyphenyl)-1,1-dioxo-4H-1lambda6,4-benzothiazine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-chloro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide
  • Methyl 6-bromo-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide

Uniqueness

Methyl 6-fluoro-4-(2-methoxyphenyl)-4H-1,4-benzothiazine-2-carboxylate 1,1-dioxide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

methyl 6-fluoro-4-(2-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FNO5S/c1-23-14-6-4-3-5-12(14)19-10-16(17(20)24-2)25(21,22)15-8-7-11(18)9-13(15)19/h3-10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQSQNMOUQYUIDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FNO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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